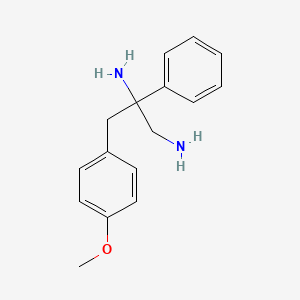
3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine is an organic compound with a complex structure that includes both methoxyphenyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then reduced to the desired diamine compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines .
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: This compound shares the methoxyphenyl group but differs in its overall structure and reactivity.
4-Methoxyamphetamine: Another compound with a methoxyphenyl group, known for its psychoactive properties.
Mebeverine: Contains a similar structural motif and is used as an antispasmodic agent.
Uniqueness
3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
143504-83-0 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C16H20N2O/c1-19-15-9-7-13(8-10-15)11-16(18,12-17)14-5-3-2-4-6-14/h2-10H,11-12,17-18H2,1H3 |
InChI-Schlüssel |
LUXGWNSOWBGAJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(CN)(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)
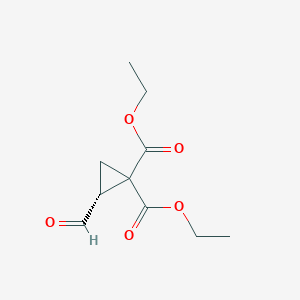
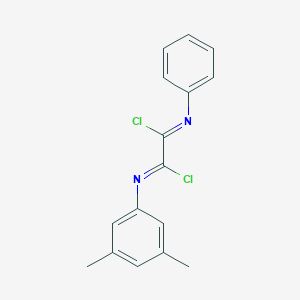
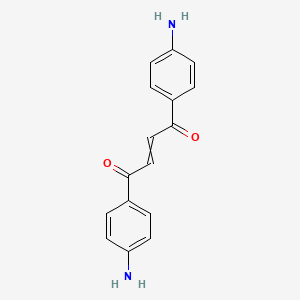
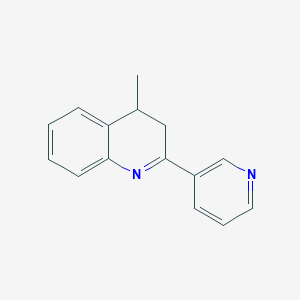
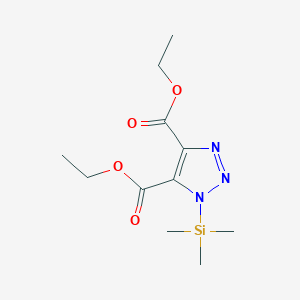
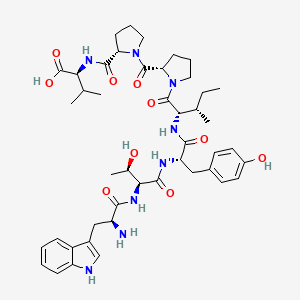
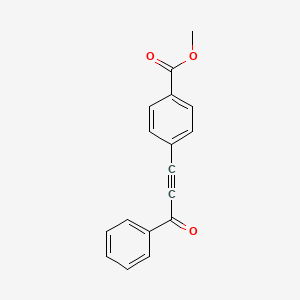
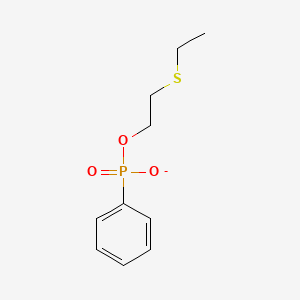

![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
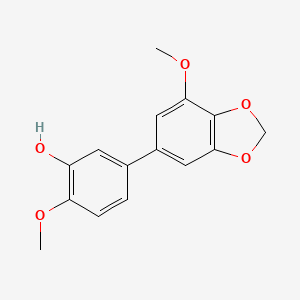
methanone](/img/structure/B12541348.png)
